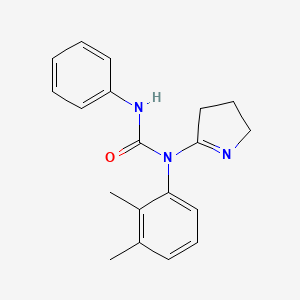

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea is a urea derivative featuring a dihydro-pyrrol ring, a 2,3-dimethylphenyl group, and a phenylurea backbone. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and anticancer properties. Its molecular formula is inferred as C₉H₁₇N₃O (exact mass: 307.4 g/mol), though crystallographic validation (e.g., via SHELX software ) is required for definitive confirmation.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-8-6-11-17(15(14)2)22(18-12-7-13-20-18)19(23)21-16-9-4-3-5-10-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTPYTZUEWGGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

Formation of the Phenylurea Moiety: The phenylurea moiety is formed by reacting aniline derivatives with isocyanates or carbamoyl chlorides.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence limits direct comparisons, but two compounds can be contrasted based on structural and hazard

3-[3-(Dimethylamino)propyl]-1-phenylurea

- Molecular Formula : C₁₂H₁₉N₃O (221.3 g/mol).

- Key Features: A phenylurea derivative with a dimethylaminopropyl substituent.

- Hazard Profile: Not classified for health or environmental hazards, though toxicological data remain incomplete .

Target Compound vs. 3-[3-(Dimethylamino)propyl]-1-phenylurea

Key Structural Differences :

- The target compound’s dihydro-pyrrol group may improve membrane permeability compared to the dimethylaminopropyl chain in the reference compound.

Patent-Derived Chromenone Compound

For instance:

- Shared Features: Use of palladium catalysts (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in cross-coupling reactions.

- Divergence: The chromenone’s pyrazolo-pyrimidine core contrasts sharply with the urea backbone, limiting direct pharmacological comparisons.

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea, identified by its CAS number 905761-66-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 321.4 g/mol. Its structural features include a pyrrole ring and a phenylurea moiety, which are known to influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 905761-66-2 |

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, particularly in the realm of anti-inflammatory and antimicrobial effects. The following sections detail specific activities and findings.

Anti-inflammatory Activity

Studies have indicated that derivatives of pyrrole compounds can exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Research has demonstrated that some analogues of this compound possess antimicrobial properties. For example, in vitro studies involving related compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, specific data on the antimicrobial efficacy of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea itself remains limited.

Study 1: In Vitro Efficacy Against Bacterial Strains

A study evaluated the antimicrobial activity of several pyrrole derivatives against common pathogens. The results indicated that while some derivatives exhibited notable activity with minimum inhibitory concentration (MIC) values below 100 µg/mL, the specific compound under discussion showed variable results depending on the bacterial strain tested.

Study 2: Cytokine Inhibition Assay

In another research project focusing on the anti-inflammatory potential of pyrrole derivatives, it was found that certain compounds significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures. This suggests that modifications to the pyrrole structure can enhance anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.